molecular formula C19H25N3O5S B2508049 1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one CAS No. 942852-45-1

1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one

カタログ番号: B2508049
CAS番号: 942852-45-1
分子量: 407.49
InChIキー: LFNIQOVTPIJIGH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrazole derivative featuring a 3,5-dimethylpyrazole core substituted at the 4-position with a morpholine-4-sulfonyl group and at the 1-position with a 2-(2,4-dimethylphenoxy)ethanone moiety. Its molecular formula is C₂₂H₂₇N₃O₅S, with a molecular weight of 445.53 g/mol. The morpholine-sulfonyl group enhances solubility due to its polar nature, while the 2,4-dimethylphenoxy substituent introduces hydrophobicity, balancing its physicochemical profile.

特性

IUPAC Name

1-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-2-(2,4-dimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S/c1-13-5-6-17(14(2)11-13)27-12-18(23)22-16(4)19(15(3)20-22)28(24,25)21-7-9-26-10-8-21/h5-6,11H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNIQOVTPIJIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCOCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Morpholine and Sulfonyl Groups: The pyrazole ring is then functionalized with morpholine and sulfonyl groups using appropriate reagents such as morpholine and sulfonyl chloride.

    Attachment of the Phenoxyethanone Moiety: The final step involves the reaction of the substituted pyrazole with 2,4-dimethylphenol and an appropriate alkylating agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

科学的研究の応用

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It may be used as a tool compound to study biological pathways and mechanisms, particularly those involving sulfonyl and pyrazole groups.

    Material Science: The compound could be explored for its potential use in the development of new materials with unique properties, such as polymers or coatings.

作用機序

The mechanism of action of 1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonyl and pyrazole groups may play key roles in its binding affinity and specificity.

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and property differences between the target compound and related pyrazole derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents logP Notable Features
Target Compound C₂₂H₂₇N₃O₅S 445.53 Morpholine-sulfonyl, 2,4-dimethylphenoxy N/A High molecular weight; balanced hydrophobicity and polarity due to substituents.
3,5-Dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-ylmethanone (G680-0064) C₁₆H₁₉N₃O₄S 349.41 Morpholine-sulfonyl, phenyl 0.553 Lower molecular weight; phenyl group reduces steric hindrance.
(Z)-1-(4-Chlorophenyl)-2-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone C₁₉H₁₆Cl₂N₄O 403.27 Diazenyl, 4-chlorophenyl N/A Diazenyl group confers antibacterial activity (MIC: 6.25 µg/mL vs. E. coli).
1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol C₁₀H₁₈N₂O₃S 246.32 Methanesulfonylethyl, ethanol N/A Simple structure; lower solubility due to lack of morpholine ring.

Substituent Effects on Properties

  • Morpholine-sulfonyl vs. Methanesulfonylethyl: The morpholine-sulfonyl group (C₄H₈NO₃S) in the target compound and G680-0064 enhances solubility compared to the methanesulfonylethyl group (C₃H₆O₂S) in ’s compound. For example, G680-0064 has a logP of 0.553, indicating moderate hydrophilicity, while simpler sulfonylethyl analogs may exhibit higher logP values .
  • Phenoxy vs. Phenyl/Diazenyl Groups: The 2,4-dimethylphenoxy group in the target compound increases steric bulk and hydrophobicity compared to phenyl (G680-0064) or diazenyl () substituents. Diazenyl-containing analogs in show potent antibacterial activity (e.g., compound 22: MIC = 6.25 µg/mL), suggesting that electron-withdrawing groups like Cl enhance bioactivity .

生物活性

Overview

1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one (CAS Number: 942852-45-1) is a complex organic compound that has drawn attention in various fields of biological research due to its unique structural features and potential pharmacological applications. This compound integrates a pyrazole ring, a morpholine sulfonyl group, and a dimethylphenoxy moiety, suggesting diverse biological activities.

PropertyValue
Molecular FormulaC₁₉H₂₅N₃O₅S
Molecular Weight407.5 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound primarily stems from its interaction with specific molecular targets, such as enzymes and receptors. The morpholine sulfonyl group is known to enhance solubility and bioavailability, while the pyrazole ring contributes to enzyme inhibition properties. The compound's mechanism may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes like acetylcholinesterase and urease, leading to potential applications in treating conditions like Alzheimer's disease and urinary tract infections.
  • Protein Binding : Studies suggest that the compound can bind effectively to serum proteins, which may influence its pharmacokinetics and therapeutic efficacy.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of pyrazole derivatives. While specific data on this compound's activity against various pathogens is limited, related compounds have demonstrated:

  • Moderate to Strong Activity : Against bacteria such as Salmonella typhi and Bacillus subtilis.
  • Weak to Moderate Activity : Against other bacterial strains.

Enzyme Inhibition Studies

Research indicates that compounds with similar functional groups exhibit significant enzyme inhibition:

  • Acetylcholinesterase Inhibition : Compounds in this class have been shown to bind at both the peripheral anionic site and catalytic sites of acetylcholinesterase.
CompoundIC50 (µM)Target Enzyme
Example Compound A0.63 ± 0.001Acetylcholinesterase
Example Compound B2.14 ± 0.003Urease

Case Studies

  • Case Study on Antibacterial Properties :
    • A series of synthesized pyrazole derivatives were tested against various bacterial strains.
    • Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential for development as therapeutic agents.
  • Case Study on Enzyme Inhibition :
    • Virtual screening and molecular docking studies demonstrated that certain sulfonamide-containing compounds could effectively inhibit urease.
    • The binding interactions were analyzed using bovine serum albumin (BSA) as a model system.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。